molecular formula C16H15NO2 B8086275 methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate

methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate

Cat. No.: B8086275
M. Wt: 253.29 g/mol
InChI Key: KYPIWWNLKNXWIY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is This compound , which reflects its polycyclic architecture and functional groups. The base structure consists of two benzene rings fused to a seven-membered azepine ring, with partial saturation at the 10 and 11 positions. The methyl ester moiety is appended to the fourth position of the azepine ring, as illustrated in the following structural representation:

$$
\text{Chemical Structure:} \quad \text{Dibenzo[b,f]azepine core with a methyl ester at position 4 and hydrogenation at positions 10 and 11.}
$$

The dibenzo[b,f]azepine system is numbered such that the nitrogen atom occupies position 5, with the benzene rings fused at positions 1–6 and 7–12. The 10,11-dihydro designation indicates that two adjacent carbon atoms in the azepine ring are singly bonded, reducing aromaticity in that region.

Alternative Chemical Designations and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

  • Alternative names :
    • 5H-Dibenz[b,f]azepine-4-carboxylic acid, 10,11-dihydro-, methyl ester
    • Methyl-10,11-dihydro-5H-dibenzo[b,f]azepin-4-carboxylat (German IUPAC)
  • CAS Registry Number : 22965-12-4
  • ChemSpider ID : 71082822
  • MDL Number : MFCD00229515

Suppliers such as Key Organics and ChemScene list it under catalog numbers AS-77709 and CS-0518446, respectively. These identifiers ensure precise tracking in synthetic workflows and regulatory documentation.

Molecular Formula and Constitutional Isomerism Considerations

The molecular formula C₁₆H₁₅NO₂ corresponds to a monoisotopic mass of 253.1103 Da and an average mass of 253.30 g/mol. Constitutional isomerism may arise from variations in the placement of the methyl ester group or the saturation pattern within the azepine ring. For instance:

  • Ester positional isomers : Substitution at positions 3 or 5 instead of 4 would yield distinct compounds, though such isomers are not commonly reported for this scaffold.
  • Hydrogenation patterns : Full saturation of the azepine ring (e.g., 5,6,10,11-tetrahydro derivatives) would alter the molecule’s planarity and electronic properties.

Experimental data from suppliers indicate a purity of >95% to >98%, with nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) used to confirm structural integrity.

Properties

IUPAC Name

methyl 6,11-dihydro-5H-benzo[b][1]benzazepine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-16(18)13-7-4-6-12-10-9-11-5-2-3-8-14(11)17-15(12)13/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPIWWNLKNXWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1NC3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate has been investigated for its potential biological activities, particularly in the realm of pharmacology. Preliminary studies suggest that it may exhibit:

  • Anticonvulsant Properties : Research indicates that derivatives of dibenzo[b,f]azepine compounds, including methyl 10,11-dihydro derivatives, have shown anticonvulsant effects and sodium channel-blocking properties .
  • Antidepressant Activity : The dibenzo[b,f]azepine scaffold is present in several known antidepressants like imipramine and clomipramine, suggesting that this compound could have similar therapeutic effects .
  • Anxiolytic Effects : Compounds derived from this structure have been studied for their potential to alleviate anxiety disorders .

Organic Synthesis Applications

The compound serves as a versatile intermediate in organic synthesis due to its unique structural characteristics. It can be synthesized through various multi-step organic reactions, making it accessible for research and development purposes. Common synthetic routes include:

  • Reactions with Alkali Metal Methoxide : The compound can be synthesized by reacting with alkali metal methoxide under controlled conditions, which allows for efficient production of derivatives .
  • Formation of Complex Molecules : this compound is utilized as a precursor for synthesizing more complex dibenzo[b,f]heteropines and related compounds, which are valuable in pharmaceuticals and materials science .

Case Study 1: Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of various dibenz[b,f]azepine derivatives. The results indicated that certain derivatives exhibited significant activity against seizure models, highlighting the potential of this compound as a candidate for further development .

Case Study 2: Synthesis of Dibenzo[b,f]heteropines

Another research article detailed strategies for synthesizing dibenzo[b,f]heteropines using this compound as an intermediate. The study demonstrated the compound's utility in producing complex molecules with potential applications in drug discovery and materials science .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, in anticancer applications, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways or inducing apoptosis.

Comparison with Similar Compounds

Thiazepine Derivatives

The sulfur-containing analogs 4-methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide and N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide replace the azepine nitrogen with sulfur. These compounds, synthesized via NaH-mediated alkylation in DMF, exhibit lower yields (9%) compared to the target compound, likely due to steric hindrance or electronic effects from the thiazepine ring . Their applications diverge, with evidence suggesting dopamine receptor antagonism rather than HDAC inhibition .

Oxo Derivatives

10-Oxo-10,11-dihydro-5H-dibenzo[b,f]azepine substitutes the methyl ester with a ketone group. Synthesized from 10-methoxyiminostilbene, this derivative may serve as a precursor for anti-inflammatory or neuroprotective agents .

Biphenyl-Ketone Derivatives

Biphenyl-4-yl-(10,11-dihydro-dibenzo[b,f]azepin-5-yl)-methanone introduces a bulky biphenyl ketone group, increasing molecular weight (375.47 g/mol vs. ~283 g/mol for the target compound). This structural change likely impacts pharmacokinetics, such as membrane permeability and metabolic stability .

Key Findings

  • Electronic Effects : Thiazepine derivatives exhibit reduced synthetic efficiency compared to azepines, possibly due to sulfur’s lower electronegativity altering reaction kinetics .
  • Substituent Impact : Bulky groups (e.g., biphenyl ketone) increase molecular weight and may hinder blood-brain barrier penetration, limiting neuroactive applications .
  • Therapeutic Versatility: Minor structural changes (e.g., ester vs. ketone) redirect biological activity—HDAC inhibition vs. anti-inflammatory or receptor antagonism .

Biological Activity

Methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate is a compound belonging to the dibenzoazepine family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be characterized by its unique dibenzoazepine structure, which includes a fused bicyclic system. This structural configuration is significant for its biological activity.

Property Value
Molecular Formula C15H15N
Molecular Weight 225.29 g/mol
Melting Point Not explicitly stated
Solubility Soluble in organic solvents

Antitumor Activity

Recent studies have highlighted the antitumor properties of dibenzoazepine derivatives, including this compound. Research indicates that compounds with this structure exhibit significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The compound acts as a Topoisomerase inhibitor, disrupting DNA replication in cancer cells, which leads to cell death. This mechanism is crucial for its effectiveness against tumors.
  • Case Study : A study evaluated the compound's efficacy against human lung cancer cells and gastric carcinoma cells, demonstrating a notable reduction in cell viability at specific concentrations (IC50 values) .

Neuropharmacological Effects

Dibenzoazepines are also known for their neuropharmacological effects, including antidepressant and anxiolytic properties.

  • Antidepressant Activity : Research has shown that certain derivatives of dibenzoazepines can enhance serotonin and norepinephrine levels in the brain, contributing to their antidepressant effects .
  • Case Study : In animal models, long-term administration of dibenzoazepine derivatives led to increased sensitivity of adrenergic receptors in the cerebral cortex, suggesting potential applications in treating depression .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic strategies have been explored:

  • Methodology : The synthesis often involves cyclization reactions starting from readily available precursors such as indoles or phenylalanines .
  • Derivatives : Modifications at different positions on the dibenzoazepine structure can lead to compounds with enhanced biological activity or reduced toxicity .

Summary of Research Findings

Recent literature provides a comprehensive overview of the biological activities associated with this compound:

Study/Source Findings
Patent CN105461705ADemonstrated antitumor activity against multiple cell lines .
MDPI JournalDiscussed structural modifications enhancing antidepressant properties .
Beilstein JournalReviewed synthetic strategies for dibenzoazepines .

Q & A

Q. What are the recommended methods for synthesizing methyl 10,11-dihydro-5H-dibenzo[b,f]azepine-4-carboxylate with high purity?

  • Methodological Answer : Synthesis optimization involves solvent selection (e.g., polar aprotic solvents like DMF for improved solubility), catalytic systems (e.g., palladium catalysts for coupling reactions), and purification via column chromatography (silica gel, gradient elution). Validate purity using HPLC (C18 columns, UV detection at 254 nm) and compare retention times with standards . For intermediates, employ recrystallization in ethanol/water mixtures to remove impurities .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the dibenzoazepine scaffold and methyl ester group.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and aromatic C-H bending .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol). Monitor via UV-Vis spectroscopy at λ_max.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. For thermal stability, use TGA/DSC to identify decomposition temperatures .

Advanced Research Questions

Q. What computational strategies are effective for predicting reaction pathways in dibenzoazepine derivatives?

  • Methodological Answer :
  • Reaction Path Search : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and intermediates.
  • Molecular Dynamics (MD) : Simulate solvent effects and reaction kinetics using software like Gaussian or COMSOL Multiphysics. Validate predictions with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can contradictions between computational predictions and experimental data be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-check DFT results with X-ray crystallography (if crystals are obtainable) or solid-state NMR.
  • Error Analysis : Quantify discrepancies using root-mean-square deviation (RMSD) for geometry or ΔG calculations. Adjust computational parameters (e.g., solvent models, basis sets) iteratively .

Q. What advanced reactor designs are suitable for scaling up synthesis while maintaining yield?

  • Methodological Answer :
  • Microreactors : Use continuous-flow systems to enhance heat/mass transfer and reduce side reactions.
  • Process Control : Implement AI-driven feedback loops (e.g., PID controllers) to monitor pH, temperature, and reactant concentrations in real time .

Q. How can researchers leverage machine learning (ML) to optimize reaction conditions?

  • Methodological Answer :
  • Data Curation : Compile historical data on solvent/catalyst combinations, temperatures, and yields.
  • ML Models : Train neural networks (e.g., Random Forest, XGBoost) to predict optimal conditions. Validate with Design of Experiments (DoE) frameworks (e.g., factorial designs) .

Q. What strategies are recommended for studying the compound’s supramolecular interactions (e.g., host-guest complexes)?

  • Methodological Answer :
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) with cyclodextrins or cucurbiturils.
  • Molecular Docking : Use AutoDock Vina to simulate interactions. Correlate with NMR titration data (e.g., chemical shift perturbations) .

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